![molecular formula C20H21NO4 B2364259 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde CAS No. 2094554-12-6](/img/structure/B2364259.png)
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde, also known as BPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidines and has a molecular formula of C21H21NO4.
Wirkmechanismus
The mechanism of action of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde involves the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that it is a highly reactive compound that can undergo oxidation and other chemical reactions if not handled properly.
Zukünftige Richtungen
There are many possible future directions for research on 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of new therapeutic applications for 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde, particularly in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde in humans.
In conclusion, 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde is a chemical compound that has shown great potential for therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Synthesemethoden
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-benzoylpyrrolidine-3-methanol in the presence of a base such as potassium carbonate. The resulting product is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[(1-benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-18-8-7-15(13-22)11-19(18)25-14-16-9-10-21(12-16)20(23)17-5-3-2-4-6-17/h2-8,11,13,16H,9-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIZZOLFMGIWLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)
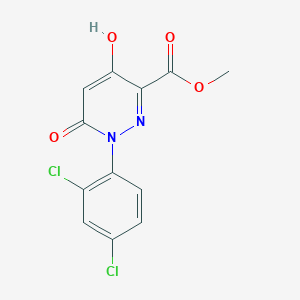
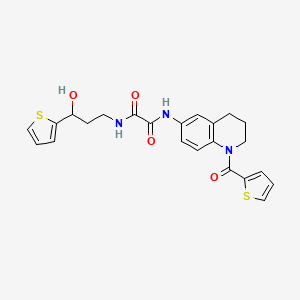
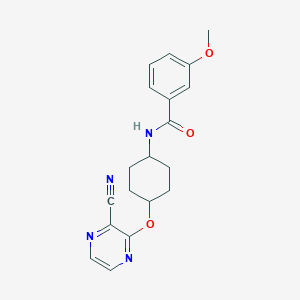
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)

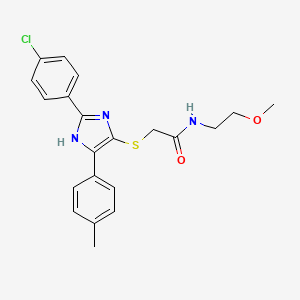
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
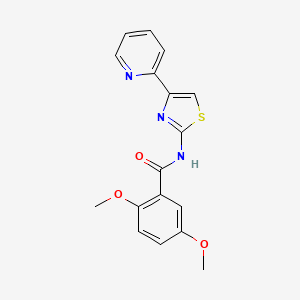

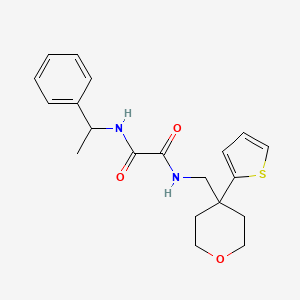
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)